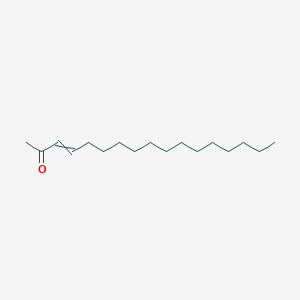
Heptadec-3-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadec-3-en-2-one is an organic compound with the molecular formula C17H32O It is a ketone with a double bond located at the third carbon atom in the heptadecane chain This compound is known for its distinctive odor and is often used in the fragrance industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptadec-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadec-3-yn-2-one. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadec-3-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields heptadecane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Heptadec-3-enoic acid.
Reduction: Heptadecane.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance industry for its distinctive odor and as a flavoring agent in food products.
Wirkmechanismus
The mechanism of action of heptadec-3-en-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with olfactory receptors, leading to the perception of its odor. In antimicrobial applications, it may disrupt the cell membrane of microorganisms, leading to cell death. The exact molecular targets and pathways involved in its anti-inflammatory effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Heptadec-3-en-2-one can be compared with other similar compounds such as:
Heptadecane: A saturated hydrocarbon with no double bonds.
Heptadec-3-yn-2-one: An alkyne with a triple bond at the third carbon atom.
Heptadec-3-enoic acid: An unsaturated carboxylic acid with a double bond at the third carbon atom.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
875247-07-7 |
|---|---|
Molekularformel |
C17H32O |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
heptadec-3-en-2-one |
InChI |
InChI=1S/C17H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
QABMZKHISPGULD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


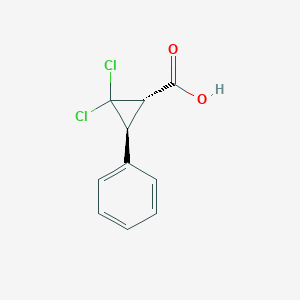
![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)
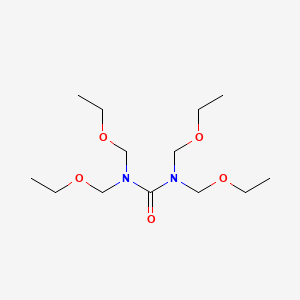

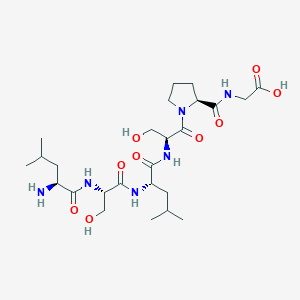
![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)
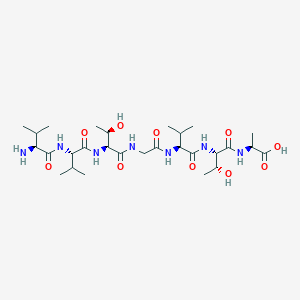


![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)

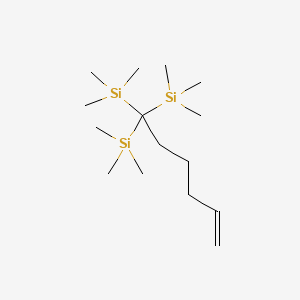

![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
